molecular formula C11H17NO4 B13467146 1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid

Cat. No.: B13467146
M. Wt: 227.26 g/mol
InChI Key: PONRIXMQPABFHV-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclobutane ring. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aqueous or organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines or ethers.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is used in various scientific research applications:

    Chemistry: As a protecting group for amines in peptide synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
  • 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is unique due to the presence of the methylidene group, which provides additional reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14)

InChI Key

PONRIXMQPABFHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1=C)C(=O)O

Origin of Product

United States

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